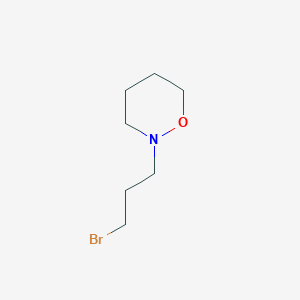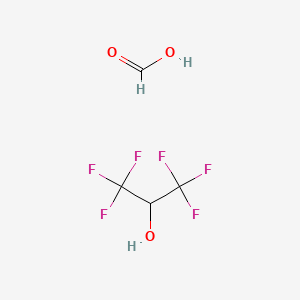
2-Propanol, 1,1,1,3,3,3-hexafluoro-, formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,1,1,3,3,3-hexafluoro-, formate: is a fluorinated organic compound with the molecular formula C3H2F6Ohexafluoroisopropanol . This compound is characterized by its high polarity and unique chemical properties, making it a valuable solvent and reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1,1,1,3,3,3-hexafluoro-, formate typically involves the hydrogenation of hexafluoroacetone. The reaction proceeds as follows: [ \text{(CF}_3\text{)}_2\text{CO} + \text{H}_2 \rightarrow \text{(CF}_3\text{)}_2\text{CHOH} ] This reaction is carried out under controlled conditions to ensure the complete conversion of hexafluoroacetone to hexafluoroisopropanol .
Industrial Production Methods: In industrial settings, the production of hexafluoroisopropanol involves large-scale hydrogenation processes. The reaction is typically conducted in the presence of a catalyst, such as palladium or platinum, to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Hexafluoroisopropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexafluoroacetone.
Reduction: It can be reduced to form hexafluoroisopropyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium or platinum) is commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used under basic conditions
Major Products:
Oxidation: Hexafluoroacetone.
Reduction: Hexafluoroisopropyl alcohol.
Substitution: Various substituted hexafluoroisopropanol derivatives
Scientific Research Applications
Hexafluoroisopropanol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a solvent in peptide synthesis and other organic reactions due to its high polarity and ability to dissolve a wide range of compounds .
- Facilitates Friedel-Crafts reactions and other electrophilic aromatic substitution reactions .
Biology:
Medicine:
- Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry:
Mechanism of Action
The mechanism by which hexafluoroisopropanol exerts its effects is primarily through its role as a solvent and reagent. Its high polarity and hydrogen-bonding ability enhance the solubility of various compounds and facilitate chemical reactions. In catalytic processes, hexafluoroisopropanol can stabilize transition states and intermediates, thereby increasing reaction rates and selectivity .
Comparison with Similar Compounds
Isopropanol (2-Propanol): A non-fluorinated analogue with lower polarity and different solvent properties.
Trifluoroethanol: Another fluorinated alcohol with similar properties but different molecular structure.
Uniqueness: Hexafluoroisopropanol is unique due to its high fluorine content, which imparts exceptional chemical stability, high polarity, and unique solvent properties. These characteristics make it particularly valuable in applications where traditional solvents may not be effective .
Properties
CAS No. |
856766-70-6 |
|---|---|
Molecular Formula |
C4H2F6O2 |
Molecular Weight |
196.05 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl formate |
InChI |
InChI=1S/C4H2F6O2/c5-3(6,7)2(12-1-11)4(8,9)10/h1-2H |
InChI Key |
RWCCLESWSUCGID-UHFFFAOYSA-N |
SMILES |
C(=O)O.C(C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES |
C(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)

![Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443625.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1443627.png)
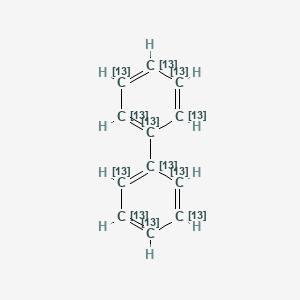

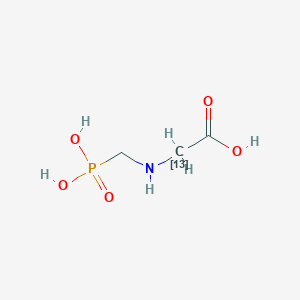
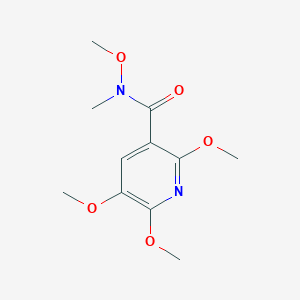

![Tert-Butyl N-(2-Azabicyclo[2.1.1]Hexan-1-Ylmethyl)Carbamate](/img/structure/B1443640.png)
![tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1443641.png)
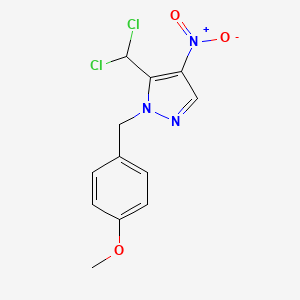
![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)
